N-(4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
Description
N-(4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a triazoloquinoxaline derivative characterized by a fused heterocyclic core structure. The compound features a 4-methylphenyl acetamide substituent at position 5 of the triazoloquinoxaline ring and an isopropyl group at position 1. The 4-methylphenyl group enhances lipophilicity, which may influence bioavailability, while the isopropyl substituent introduces steric bulk that could modulate interactions with biological targets .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-13(2)19-23-24-20-21(28)25(16-6-4-5-7-17(16)26(19)20)12-18(27)22-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBKSYSQBLZZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as 1,2-diaminobenzene and triazole derivatives.
Introduction of the acetamide group: This step involves the reaction of the triazoloquinoxaline core with acetic anhydride or acetyl chloride in the presence of a base.
Substitution with the 4-methylphenyl group: This can be done through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazoloquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazoloquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of “N-(4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound could interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound is part of a broader class of triazoloquinoxaline acetamides, where substituents on the phenyl ring and the triazole moiety significantly alter properties. Key analogs include:
| Compound Name | Phenyl Substituent | Triazole Substituent | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|---|
| Target Compound | 4-methylphenyl | Propan-2-yl | C21H22N5O2* | ~389.4 | High lipophilicity, moderate steric bulk |
| N-(4-Chlorophenyl)-2-(1-methyl-4-oxo...) [2] | 4-chlorophenyl | Methyl | C18H14ClN5O2 | 367.793 | Electron-withdrawing Cl, lower MW |
| N-(3-Ethylphenyl)-2-(1-propyl-4-oxo...) [7] | 3-ethylphenyl | Propyl | C22H23N5O2 | 389.4 | Increased alkyl chain length, higher MW |
*Inferred based on structural similarity to [7].
- Steric Effects : The isopropyl group in the target compound provides greater steric hindrance than the methyl group in , which may reduce off-target interactions but also limit solubility .
- Lipophilicity : The 4-methylphenyl group (logP ~3.5 estimated) enhances membrane permeability compared to the more polar 4-chlorophenyl analog (logP ~3.0) .
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, insights can be drawn from structural trends:
- Receptor Binding: Methyl and chloro substituents on the phenyl ring may differentially interact with hydrophobic pockets in target proteins, as seen in related triazoloquinoxalines .
- Metabolic Stability : The isopropyl group in the target compound could confer resistance to oxidative metabolism compared to shorter alkyl chains .
Biological Activity
N-(4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C27H32N4O2
- Molecular Weight : 460.57 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)C(N1CC(NCc2ccc(C)cc2)=O)=NC(CCN(Cc2ccccc2)C2)=C2C1=O
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole and quinoxaline moieties. The synthetic pathway often includes the formation of the triazole ring followed by acylation with acetamide derivatives.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit notable antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Enterobacter aerogenes | Low |
Anticancer Activity
The compound's potential anticancer activity has been highlighted in several studies. It has been reported that triazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating significant inhibition of cell proliferation in various cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 18.17 |
| HeLa (Cervical Cancer) | 30.14 |
| A549 (Lung Cancer) | 27.54 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound may also possess anti-inflammatory effects. Studies have demonstrated that certain triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| Compound A | 19.45 |
| Compound B | 26.04 |
Study on Antimicrobial Efficacy
A study conducted by researchers synthesized several triazole derivatives and tested their antimicrobial efficacy against a panel of bacteria. The results indicated that compounds with a methylphenyl group displayed enhanced activity compared to others .
Anticancer Screening
In another study focused on anticancer activity, derivatives were screened against multiple cancer cell lines. The findings suggested that modifications at the phenyl ring significantly influenced the cytotoxic potency of the compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A core quinoxaline or triazoloquinoxaline intermediate is first prepared, followed by functionalization with acetamide groups. For example:
- Step 1 : Formation of the triazoloquinoxaline core via cyclization of precursors like 4-amino-5-substituted triazole-thiols under reflux conditions with KOH in ethanol/water mixtures .
- Step 2 : Introduction of the propan-2-yl group via alkylation using isopropyl halides in polar aprotic solvents (e.g., DMF) .
- Step 3 : Acetamide coupling via reaction of chloroacetamide derivatives with amine intermediates in the presence of triethylamine (TEA) as a base .
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer :
- HPLC/LC-MS : Used to assess purity (>95% is standard for research-grade compounds) .
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methylphenyl and propan-2-yl groups) .
- X-ray Crystallography : Resolves crystal structure and validates stereochemistry, particularly for the triazoloquinoxaline core .
Q. What solvents are optimal for solubility in biological assays?
- Methodological Answer : The compound is sparingly soluble in water. Recommended solvents include:
- DMSO : For stock solutions (10–50 mM) in cell-based assays.
- Ethanol/DMF : For organic reaction conditions (e.g., 20–50% v/v in aqueous mixtures) .
Advanced Research Questions
Q. How can reaction yields be optimized during the alkylation of the triazoloquinoxaline core?
- Methodological Answer :
- Temperature Control : Maintain reflux at 80–90°C to balance reaction rate and byproduct formation .
- Catalyst Use : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide reactivity in biphasic systems .
- Purification : Recrystallize intermediates from ethanol-DMF (3:1 v/v) to remove unreacted starting materials .
Q. What mechanistic insights explain conflicting data on regioselectivity in triazoloquinoxaline functionalization?
- Methodological Answer : Contradictions arise from competing nucleophilic sites (N1 vs. N4 on the triazole ring). Key factors include:
- Electron-Withdrawing Groups : Direct substitution to N1 when electron-deficient quinoxaline cores are used .
- Steric Effects : Bulky substituents (e.g., propan-2-yl) favor N4 alkylation due to reduced steric hindrance .
- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states for N1 reactions, while non-polar solvents favor N4 .
Q. How can computational modeling aid in predicting bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding with target proteins (e.g., kinase domains). The acetamide group shows high affinity for ATP-binding pockets .
- QSAR Models : Correlate substituent electronegativity (e.g., methylphenyl) with antimicrobial activity .
- DFT Calculations : Analyze charge distribution on the triazoloquinoxaline core to predict reactivity in nucleophilic substitutions .
Data Analysis and Contradiction Resolution
Q. How to resolve discrepancies in reported reaction conditions for acetamide coupling?
- Methodological Answer :
- Literature Comparison : TEA in dioxane vs. KOH in ethanol may reflect differences in substrate acidity. Test both conditions with controlled pH monitoring.
- Byproduct Analysis : Use TLC or GC-MS to identify side products (e.g., hydrolyzed acetamides) and adjust base strength accordingly .
Q. What analytical techniques differentiate polymorphic forms of the compound?
- Methodological Answer :
- PXRD : Identifies distinct crystal phases. For example, anhydrous vs. hydrated forms show peak shifts at 2θ = 15–25° .
- DSC/TGA : Measures thermal stability; polymorphs exhibit unique melting points and decomposition profiles .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | Calculated: ~407.4 g/mol | |
| Purity (HPLC) | >95% | |
| Optimal Recrystallization | Ethanol-DMF (3:1 v/v) | |
| LogP (Predicted) | 2.8 ± 0.3 (Schrödinger Suite) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
